molecular formula C18H17F3N2 B5187109 2-(1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine

2-(1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine

Cat. No. B5187109
M. Wt: 318.3 g/mol
InChI Key: GEFROZGICRQKIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine is a chemical compound that has been extensively studied for its potential in scientific research. This compound is also known as TFB and belongs to the class of phenethylamines.

Mechanism of Action

The mechanism of action of TFB is not fully understood, but it is believed to be similar to other phenethylamines. TFB is thought to work by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This increase in neurotransmitter levels can lead to a range of effects, including mood enhancement and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TFB are still being studied, but it has been shown to have a range of effects on the brain and body. TFB has been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications in some individuals. TFB has also been shown to alter brain activity, leading to changes in mood, perception, and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using TFB in lab experiments is its high affinity for the serotonin transporter, which makes it a potential candidate for the development of new antidepressant drugs. However, TFB has also been shown to have a range of side effects, including cardiovascular complications and altered brain activity. These limitations must be taken into account when using TFB in lab experiments.

Future Directions

There are several future directions for the use of TFB in scientific research. One potential area of study is the development of new antidepressant drugs based on the structure of TFB. Another potential area of study is the use of TFB as a hallucinogen, which could lead to a better understanding of the mechanisms underlying altered perception and cognition. Additionally, further research is needed to fully understand the biochemical and physiological effects of TFB and its potential for use in various scientific research areas.
Conclusion:
In conclusion, 2-(1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine is a chemical compound that has been extensively studied for its potential in scientific research. TFB has been shown to have a high affinity for the serotonin transporter, which makes it a potential candidate for the development of new antidepressant drugs. However, TFB has also been shown to have a range of side effects, including cardiovascular complications and altered brain activity. Further research is needed to fully understand the potential of TFB in various scientific research areas.

Synthesis Methods

The synthesis of TFB is a complex process that involves several steps. The first step is the synthesis of 4-(trifluoromethyl)benzyl chloride, which is then reacted with 2-(1H-indol-3-yl)ethanamine to form TFB. The final product is purified using various methods, including recrystallization and chromatography.

Scientific Research Applications

TFB has been studied for its potential in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. TFB has been shown to have a high affinity for the serotonin transporter, which makes it a potential candidate for the development of new antidepressant drugs. TFB has also been studied for its potential as a hallucinogen and has been found to have similar effects to other phenethylamines, such as MDMA.

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2/c19-18(20,21)15-7-5-13(6-8-15)11-22-10-9-14-12-23-17-4-2-1-3-16(14)17/h1-8,12,22-23H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFROZGICRQKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine

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